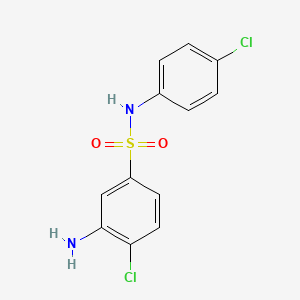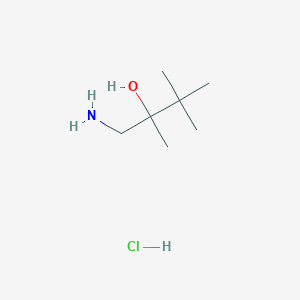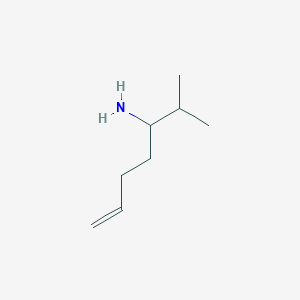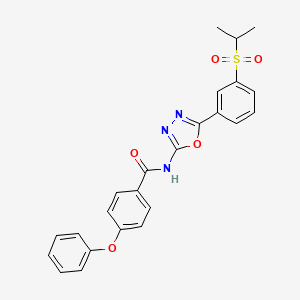
N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. The oxadiazole ring and the benzamide group are both planar structures, which could contribute to the overall rigidity of the molecule. The presence of multiple aromatic rings (phenyl groups) could lead to interesting electronic properties .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the phenyl groups could participate in electrophilic aromatic substitution reactions . The oxadiazole ring might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of multiple aromatic rings could result in a relatively high melting point and low solubility in water .Mecanismo De Acción
Target of Action
It’s known that similar compounds have shown affinity towards multiple receptors , which suggests that this compound might also interact with multiple targets.
Mode of Action
It’s known that similar compounds interact with their targets through various mechanisms, such as inhibitory activity . This compound might also interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been known to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound might also affect multiple biochemical pathways.
Pharmacokinetics
A study on similar compounds has shown that none of the molecules under investigation violated more than the permissible limit of the conditions stated by lipinski’s ro5 filters . This suggests that this compound might also have favorable ADME properties and good bioavailability.
Result of Action
Similar compounds have shown inhibitory activity against various diseases . This suggests that this compound might also have similar effects.
Action Environment
It’s known that the success of similar compounds originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that this compound might also be influenced by similar environmental factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide has several advantages for lab experiments. This compound is highly selective for AKT and does not inhibit the activity of other kinases. Therefore, it can be used to study the specific role of AKT in different biological processes. In addition, this compound has good solubility in organic solvents, making it easy to dissolve and prepare for experiments.
However, there are also some limitations to using this compound in lab experiments. This compound has limited stability in aqueous solutions and can degrade over time, leading to inconsistent results. In addition, the high potency of this compound can make it difficult to determine the optimal concentration for experiments.
Direcciones Futuras
N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide has several potential future directions for scientific research. One possible direction is to study the role of AKT in different diseases and to develop new therapies that target this pathway. Another direction is to investigate the potential of this compound as a therapeutic agent for different types of cancer. In addition, future research could focus on improving the stability and solubility of this compound, as well as developing new analogs with improved potency and selectivity.
Conclusion:
This compound is a valuable tool for studying different biological pathways and diseases. This compound inhibits the activity of AKT and has been shown to exhibit various biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, it has several advantages such as high selectivity and good solubility. Future research could focus on developing new therapies that target the AKT pathway and improving the stability and potency of this compound.
Métodos De Síntesis
The synthesis of N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide involves the reaction of 5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazole-2-amine with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The resulting product is purified by column chromatography to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide has been widely used in scientific research as a tool to study different biological pathways. This compound is known to inhibit the activity of protein kinase B (AKT), which is a key regulator of various cellular processes such as cell survival, proliferation, and metabolism. Therefore, this compound has been used to study the role of AKT in different cellular processes and diseases such as cancer, diabetes, and neurodegenerative disorders.
Propiedades
IUPAC Name |
4-phenoxy-N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c1-16(2)33(29,30)21-10-6-7-18(15-21)23-26-27-24(32-23)25-22(28)17-11-13-20(14-12-17)31-19-8-4-3-5-9-19/h3-16H,1-2H3,(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYUUYKLZBSJJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2949875.png)
![(2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]-3-methylbutanoic acid](/img/structure/B2949877.png)

phenyl]methyl})amine](/img/structure/B2949881.png)

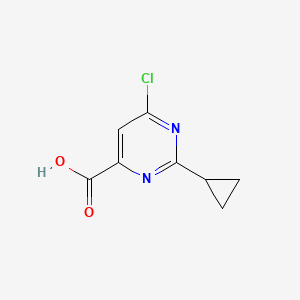
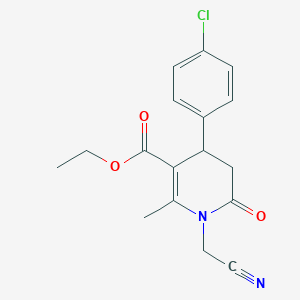
![2-[(2-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2949889.png)
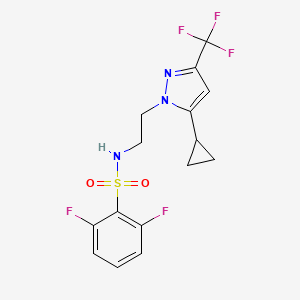
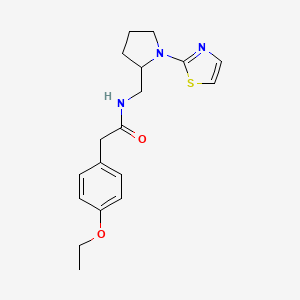
![2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B2949894.png)
